molecular formula C12H13N5O3 B4485901 methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate

Cat. No.: B4485901
M. Wt: 275.26 g/mol
InChI Key: FCAUSYZAERFEGO-UHFFFAOYSA-N
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Description

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate is a synthetic organic compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Preparation Methods

The synthesis of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate typically involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with beta-alanine methyl ester. The reaction is carried out under mild conditions using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and alkyl halides for substitution. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylic acid functional group, allowing it to bind to enzymes and receptors in a similar manner. This binding can inhibit or activate various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Methyl N-{[4-(1H-tetrazol-1-yl)phenyl]carbonyl}-beta-alaninate can be compared with other tetrazole derivatives, such as:

The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a beta-alanine moiety, providing distinct chemical and biological properties.

Properties

IUPAC Name

methyl 3-[[4-(tetrazol-1-yl)benzoyl]amino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c1-20-11(18)6-7-13-12(19)9-2-4-10(5-3-9)17-8-14-15-16-17/h2-5,8H,6-7H2,1H3,(H,13,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCAUSYZAERFEGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCNC(=O)C1=CC=C(C=C1)N2C=NN=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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